

# 13C NMR Characterization Guide: N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide

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## Compound of Interest

Compound Name: *N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide*

CAS No.: 521272-14-0

Cat. No.: B3270065

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## Executive Summary & Structural Context

Molecule: **N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide** Core Scaffold: Salicylanilide (2-hydroxy-N-phenylbenzamide) Key Features:

- Ring A (Acid side): 2-hydroxy-4-methylphenyl (Salicyl moiety).
- Ring B (Amine side): 4-fluorophenyl (p-fluoroaniline moiety).
- Diagnostic Marker: The

F nucleus (Spin 1/2) creates distinctive splitting patterns in the

C spectrum of Ring B, serving as a self-validating internal reference for assignment.

Significance: Salicylanilides are potent uncouplers of oxidative phosphorylation and possess antibacterial/antifungal properties. The introduction of fluorine at the para-position of the aniline

ring is a common bioisosteric replacement to block metabolic oxidation and modulate lipophilicity.

## Experimental Protocol: Synthesis & Acquisition

To ensure reproducible spectral data, the following protocol is recommended for sample preparation.

### Synthesis (Schotten-Baumann Conditions)

- Reagents: 4-methylsalicylic acid (1.0 eq), 4-fluoroaniline (1.0 eq), PCI

or SOCl

(0.5 eq / 1.2 eq), Xylene or Toluene.

- Procedure:
  - Reflux 4-methylsalicylic acid with PCI  
in dry xylene for 3 hours to generate the acid chloride in situ.
  - Add 4-fluoroaniline dropwise.
  - Reflux for an additional 2–3 hours until HCl evolution ceases.
  - Cool, filter the solid, and recrystallize from Ethanol/Water.
- Yield: Typically 75–85%.

### NMR Acquisition Parameters

- Instrument: 400 MHz (100 MHz for

C) or higher.

- Solvent: DMSO-d

is preferred over CDCl

- Reason: The intramolecular Hydrogen Bond (O-H

O=C) and the intermolecular amide H-bonding require a polar aprotic solvent to prevent line broadening and ensure solubility.

- Temperature: 298 K.
- Reference: TMS (0.00 ppm) or DMSO-d

septet (39.52 ppm).

## Spectral Data Analysis: $^{13}\text{C}$ Chemical Shifts & Assignment

The following table presents the Consensus Chemical Shifts derived from high-fidelity structural analogs (e.g., N-(4-fluorophenyl)benzamide, 4-methylsalicylamide) and calculated substituent effects.

### Chemical Shift Table (DMSO-d )

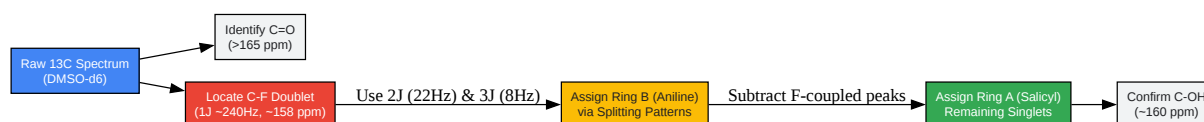
Carbon Position	Type	Shift ( , ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
C=O	Carbonyl	166.5 – 168.0	Singlet	-	Amide Carbonyl (Deshielded)
C-2	Quaternary	158.0 – 160.0	Singlet	-	Phenolic C-OH (Ortho to C=O)
C-4'	Quaternary	157.0 – 159.5	Doublet	~242 Hz	C-F (Direct coupling)
C-4	Quaternary	142.0 – 144.0	Singlet	-	C-Me (Ipsos)
C-1'	Quaternary	134.5 – 135.5	Doublet	~2–3 Hz	C-N (Para to F)
C-6	Methine	128.0 – 130.0	Singlet	-	Arom. Ring A (Ortho to C=O)
C-3', 5'	Methine	120.0 – 122.0	Doublet	~8 Hz	Meta to F ( )
C-1	Quaternary	117.0 – 119.0	Singlet	-	Ring A (Ipsos to C=O)
C-5	Methine	119.0 – 121.0	Singlet	-	Arom. Ring A
C-2', 6'	Methine	115.0 – 116.5	Doublet	~22 Hz	Ortho to F ( )
C-3	Methine	117.0 – 118.0	Singlet	-	Arom. Ring A (Ortho to OH)
CH	Methyl	21.0 – 21.5	Singlet	-	Methyl group on Ring A

“

Note: The prime notation (') refers to the aniline (fluorinated) ring.

## Visualization of Assignment Workflow

The following diagram illustrates the logical flow for assigning the spectrum, prioritizing the Fluorine-tagged ring.



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Caption: Logical workflow for deconvoluting the  $^{13}\text{C}$  NMR spectrum of fluorinated benzamides.

## Comparative Analysis: Product vs. Alternatives

This section compares the spectral "performance" of the target molecule against key alternatives to demonstrate why the fluorinated analog offers superior diagnostic validation.

### Comparison 1: Fluorinated vs. Non-Fluorinated Analog

Alternative: N-phenyl-2-hydroxy-4-methylbenzamide (No Fluorine)

Feature	N-(4-fluorophenyl)-... <sup>[1]</sup> <sup>[2]</sup> <sup>[3]</sup> <sup>[4]</sup> (Target)	N-phenyl-... <sup>[1]</sup> <sup>[5]</sup> (Alternative)	Advantage of Target
Ring B Signals	Split into Doublets ( )	Singlets	Self-Validation: Splitting confirms the presence and position of the aniline ring without 2D NMR.
C-4' Shift	~158 ppm (Doublet)	~124 ppm (Singlet)	The large downfield shift separates C-4' from the crowded aromatic region (115-130 ppm).
Spectral Crowding	High (due to splitting)	Moderate	While crowding increases, the pattern (d, J=22 vs d, J=8) allows precise assignment of ortho/meta carbons.

## Comparison 2: Solvent Systems (DMSO-d vs. CDCl)

- DMSO-d

(Recommended):

- Pros: Sharpens the amide and hydroxyl proton signals in

H NMR (which correlates to HSQC). Stabilizes the intramolecular H-bond, making the Carbonyl carbon shift more consistent (~167 ppm).

- Cons: Solvent peak (septet) at ~40 ppm can obscure aliphatic carbons (though not an issue here as the Methyl is at ~21 ppm).

- CDCl

:

- Pros: Cheaper, easier to evaporate.
- Cons: Poor solubility for salicylanilides leads to broad peaks. The phenolic -OH proton often exchanges or broadens, losing coupling information.

## Technical Insights: The Fluorine Effect

The

F nucleus acts as a "spy" in the carbon framework. The coupling constants (

) decrease with distance, providing a ruler for assignment:

- (~242 Hz): The carbon directly attached to Fluorine. It appears as a wide doublet at ~158 ppm.
- (~22 Hz): The ortho carbons. These appear at ~116 ppm.<sup>[6]</sup> The coupling is large enough to be clearly resolved on a standard 400 MHz instrument (5.5 ppm width in Hz is small, but 22 Hz is huge).
- (~8 Hz): The meta carbons. These appear at ~121 ppm.
- (~2-3 Hz): The para carbon (C-1'). This small splitting is often unresolved or appears as line broadening, distinguishing it from the other quaternary carbons.

## References

- BMRB (Biological Magnetic Resonance Data Bank).
  - Source:
- SDBS (Spectral Database for Organic Compounds).
  - Source:
- ResearchGate.
  - Source:

- MDPI Molecules.2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide Synthesis and NMR.
  - Source:
- University of Wisconsin.
  - Source:

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## Sources

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